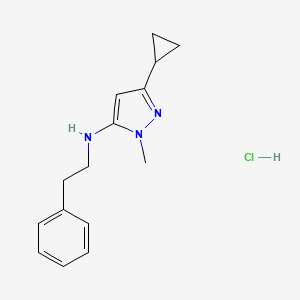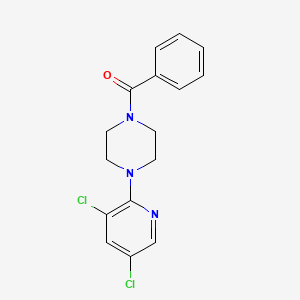![molecular formula C17H27NO2 B12236358 N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12236358.png)
N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxypropyl group, a phenyl ring substituted with a methylpropyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylpropyl)benzaldehyde and 3-methoxypropylamine.
Formation of Intermediate: The aldehyde group of 4-(2-methylpropyl)benzaldehyde is first converted to a corresponding carboxylic acid or ester, which is then reacted with 3-methoxypropylamine to form an intermediate.
Amidation Reaction: The intermediate undergoes an amidation reaction under controlled conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]acetamide
- N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]butanamide
Uniqueness
N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxypropyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C17H27NO2/c1-13(2)12-15-6-8-16(9-7-15)14(3)17(19)18-10-5-11-20-4/h6-9,13-14H,5,10-12H2,1-4H3,(H,18,19) |
InChI Key |
RZKBGGHDGRLXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12236276.png)
![1-(2-fluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12236295.png)
![3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12236306.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-sulfonamide](/img/structure/B12236308.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12236309.png)

![N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12236316.png)
![5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12236324.png)
![[2-Chloro-5-(piperidin-2-yl)phenyl]methanol](/img/structure/B12236327.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12236332.png)

![N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12236354.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236363.png)
